培哚普利

描述

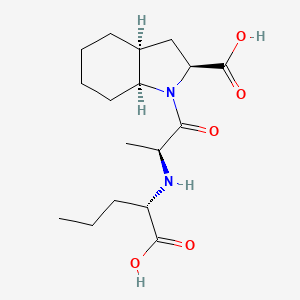

Perindoprilat is a dipeptide obtained by formal condensation of one of the carboxy groups of N-[(1S)-1-carboxyethyl]-L-norvaline with the amino group of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid . It is the major active metabolite of perindopril and has a role as an antihypertensive agent, an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor, and a drug metabolite .

Synthesis Analysis

Perindopril, the prodrug of Perindoprilat, is hydrolyzed to the active metabolite, Perindoprilat . The main metabolic route involves hydrolytic cleavage of the ester linkage .

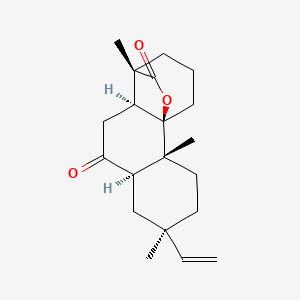

Molecular Structure Analysis

Perindoprilat’s molecular formula is C17H28N2O5 . The conformation of perindoprilat has been studied in the solid state by X-ray analysis . The resolution of its structure reveals important analogies between its observed conformation and that of several ACE inhibitors of the same family .

Physical And Chemical Properties Analysis

Perindoprilat’s molecular weight is 340.4 g/mol . It is an organic heterobicyclic compound, a dipeptide, a dicarboxylic acid, and a L-alanine derivative .

科学研究应用

高血压和心力衰竭治疗

培哚普利是一种长效、每日一次的亲脂性血管紧张素转换酶 (ACE) 抑制剂 . 它具有很高的组织 ACE 亲和力,有助于降低血管紧张素 II 并增强缓激肽的作用 . 它的疗效、安全性、耐受性在治疗高血压和心力衰竭方面已得到充分证实 .

心血管疾病预防

大型发病率 - 病死率试验表明,用培哚普利进行降压治疗可减少和预防多种血管疾病患者的心血管疾病 . 无论他们是否患有高血压,情况都是如此 .

心血管保护特性

除了明显的降压作用外,培哚普利还被证明具有心血管保护特性 . 这支持了培哚普利抑制 ACE 的心血管保护特性的概念 .

药代动力学研究

培哚普利已用于药代动力学研究 . 已开发并验证了一种使用高效液相色谱串联质谱 (LC-MS/MS) 检测方法提取和定量人血浆中培哚普利的 . 该方法便于分析从参与一项先导药代动力学研究的成年人那里收集的人血浆中的培哚普利 .

心力衰竭患者的依从性测定

上述已验证的分析方法为确定服用培哚普利的患者的依从性奠定了基础 . 这至关重要,因为心力衰竭药物治疗依从性差会导致健康状况不佳和医疗保健成本增加 .

脂质状况影响

已经进行过研究以确定培哚普利对大鼠脂质状况的可能影响 . 这是基于先前研究表明 ACE 抑制剂会增加 HDL 胆固醇和甘油三酯的浓度 .

作用机制

Target of Action

Perindoprilat, the active metabolite of the prodrug Perindopril , primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Perindoprilat is the Renin-Angiotensin-Aldosterone System (RAAS) . By inhibiting ACE, Perindoprilat prevents the conversion of ATI to ATII, a potent vasoconstrictor. This leads to a decrease in blood pressure and has downstream effects on cardiovascular health .

Pharmacokinetics

Perindopril, the prodrug, is rapidly metabolized in the liver to Perindoprilat following oral administration . The pharmacokinetics of Perindoprilat are dose-dependent, with the apparent volume of distribution varying with the dose . The active metabolite Perindoprilat is cleared by the kidneys . Ageing is associated with increased serum Perindoprilat concentrations, probably due to a combination of enhanced conversion to the active metabolite and diminished renal clearance .

Result of Action

The molecular and cellular effects of Perindoprilat’s action primarily involve the relaxation of blood vessels and a decrease in blood volume . This results in a significant reduction in blood pressure . Additionally, Perindoprilat has been shown to reverse some of the vascular abnormalities associated with hypertension, including arterial stiffness and left ventricular hypertrophy .

Action Environment

The action, efficacy, and stability of Perindoprilat can be influenced by various environmental factors. For instance, the liver’s metabolic capacity can affect the conversion of Perindopril to Perindoprilat . Additionally, renal function can impact the clearance of Perindoprilat . Therefore, conditions affecting the liver or kidneys could potentially influence the action of Perindoprilat.

安全和危害

未来方向

Perindopril, which has been used in the clinical practice for more than 25 years, is a long-acting lipophilic angiotensin-converting enzyme inhibitor with a once-daily dosage schedule and a high affinity to tissue-converting enzyme . Its safety, efficacy, and very good tolerance have been shown in a number of studies . It is part of many fixed combinations which improve patient compliance and increase the effect of treatment of cardiovascular diseases .

属性

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O5/c1-3-6-12(16(21)22)18-10(2)15(20)19-13-8-5-4-7-11(13)9-14(19)17(23)24/h10-14,18H,3-9H2,1-2H3,(H,21,22)(H,23,24)/t10-,11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAIHABQVKJNIY-PEDHHIEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90869249 | |

| Record name | Perindoprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95153-31-4 | |

| Record name | Perindoprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95153-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perindoprilat [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095153314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perindoprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perindoprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERINDOPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UV6ZNQ92K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

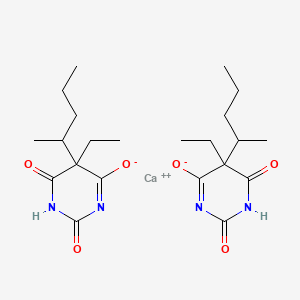

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

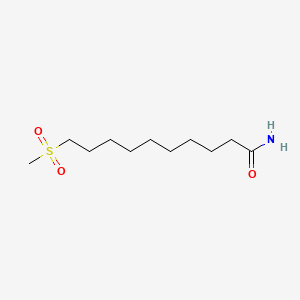

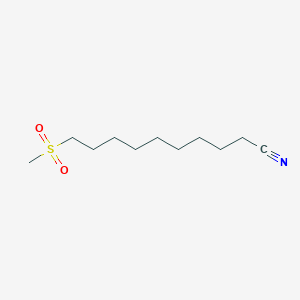

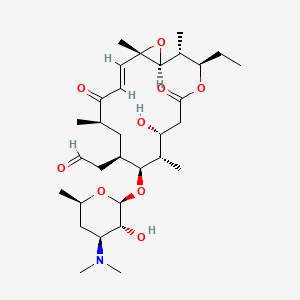

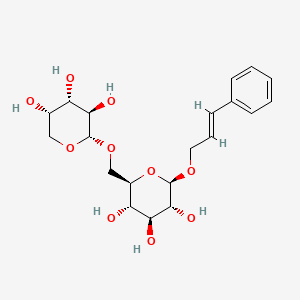

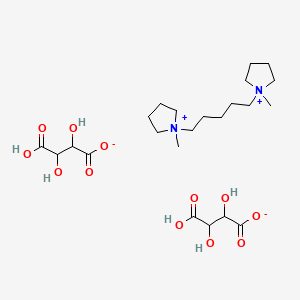

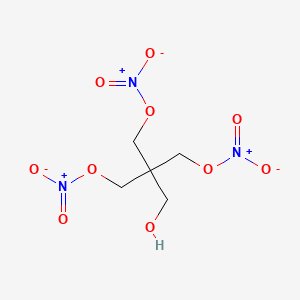

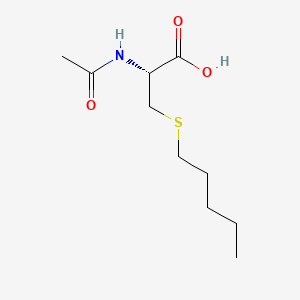

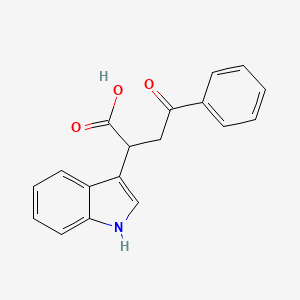

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。